molecular formula C16H12IN3O4 B5497541 3-ethyl-6-iodo-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone

3-ethyl-6-iodo-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone

Cat. No. B5497541
M. Wt: 437.19 g/mol
InChI Key: GGGQVOUHADRRIK-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-ethyl-6-iodo-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone” is a complex organic molecule. It contains a quinazolinone core, which is a type of heterocyclic compound. The quinazolinone structure is found in many pharmaceutical drugs due to its bioactive properties . The compound also contains a nitrofuran group, which is known to have antimicrobial properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinazolinone core is a bicyclic structure containing a benzene ring fused to a heterocyclic ring containing two nitrogen atoms . The nitrofuran group is a five-membered ring containing one nitrogen and one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group in the nitrofuran ring is electron-withdrawing, which could make the ring more susceptible to electrophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the nonpolar ethyl group could impact its solubility .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many quinazolinone derivatives have been found to have anticancer, antimicrobial, and anti-inflammatory properties .

Future Directions

Future research on this compound could explore its potential bioactive properties, given the known activities of other quinazolinone and nitrofuran derivatives . Further studies could also investigate its synthesis and physical and chemical properties in more detail.

properties

IUPAC Name

3-ethyl-6-iodo-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12IN3O4/c1-2-19-14(7-4-11-5-8-15(24-11)20(22)23)18-13-6-3-10(17)9-12(13)16(19)21/h3-9H,2H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGQVOUHADRRIK-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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